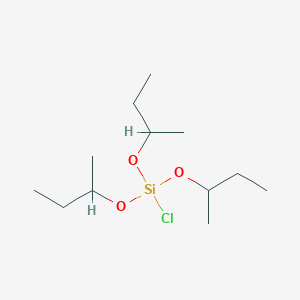
辛基硫酸钠
描述
Sodium octyl sulfate is a compound with the molecular formula C8H17NaO4S . It is also known by other names such as octyl sodium sulfate, SOS, and sodium capryl sulfate . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of Sodium octyl sulfate consists of a long chain aliphatic hydrocarbon with a hydrophilic sulfate group . The InChI representation of the molecule isInChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 . The molecular weight of the compound is 232.28 g/mol . Physical And Chemical Properties Analysis
Sodium octyl sulfate has a molar mass of 232.26 g/mol . It has a melting point of 195 °C (decomposition), a pH value of 6 - 8 (10 g/l, H₂O, 20 °C), and a bulk density of 470 kg/m3 . The compound is soluble to some degree in aqueous solution and only aggregate into micelles when they reach a sufficient concentration, referred to as the critical micelle concentration (CMC) .科学研究应用
Selective Enrichment of Albumin in Biological Samples
Sodium octyl sulfate is a useful chemical to study the selective enrichment of albumin in biological samples . This application is particularly important in proteomics and biomedical research where albumin, a major protein in blood plasma, often needs to be separated from other proteins for analysis.
Detergent and Wetting Agent
Sodium octyl sulfate is used as a wetting agent and detergent . It helps to reduce the surface tension of water, making it easier for water to spread and penetrate various materials. This property is useful in many industries including textile, leather, and metal processing.
Dispersant and Emulsifier
It serves as a dispersant, helping to distribute particles evenly in a solution, and as an emulsifier, aiding in the mixing of oil and water . These properties are beneficial in industries such as paint and coatings, food and beverage, and cosmetics.
Degreasing Agent and Hard Surface Cleaner
Sodium octyl sulfate is used as a degreasing agent and hard surface cleaner . It is effective in removing oils and greases from surfaces, making it useful in industrial cleaning and maintenance.
Lime Soap Dispersant and Alkaline Detergent
It is used as a lime soap dispersant and alkaline detergent . This makes it valuable in water treatment and cleaning applications where it can help to prevent the formation of lime soap, a scum that forms when soap is used in hard water.
Ion-Pairing Reagent in High-Performance Liquid Chromatography (HPLC)
Sodium octyl sulfate finds application as an anionic detergent and ion-pairing reagent used in high-performance liquid chromatography (HPLC) . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
DNA Intercalator Dissociation
Sodium octyl sulfate and other detergents have been shown to dissociate DNA intercalators from DNA . This property is useful in molecular biology and genetic research.
Component in Membrane Model Systems
Membrane model systems that include sodium octyl sulfate as a component have been used to investigate the structural properties of bacteriophage M13 as the phage is disrupted . This application is significant in virology and pharmaceutical research.
安全和危害
Sodium octyl sulfate may cause skin irritation, serious eye damage, and may be harmful if swallowed . In case of contact with skin or eyes, it is advised to rinse with plenty of water and seek medical attention if irritation persists . In case of ingestion, it is recommended to drink water and seek medical attention if symptoms occur .
作用机制
Target of Action
Sodium octyl sulfate, also known as octyl sodium sulfate, SOS, or sodium capryl sulfate, is an anionic detergent . Its primary targets are positively charged analytes . As an ion-pairing reagent, it is used in High-Performance Liquid Chromatography (HPLC) to permit the separation and resolution of these analytes .
Mode of Action
The mode of action of sodium octyl sulfate is primarily through its anionic sulfonate counterion . This counterion interacts with positively charged analytes, allowing for their separation and resolution in HPLC processes . This interaction leads to changes in the physical state of the analytes, enabling their identification and analysis .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium octyl sulfate is limited. It’s known that the compound is soluble in water, which can impact its bioavailability . The solubility of sodium octyl sulfate in water is about 20 mg/mL, yielding a clear, colorless to very faint yellow solution . This suggests that the compound can be readily absorbed and distributed in aqueous environments.
Result of Action
The primary result of sodium octyl sulfate’s action is the separation and resolution of positively charged analytes in HPLC processes . This allows for the analysis of these analytes, contributing to various research and analytical applications . On a molecular and cellular level, the compound’s action can lead to changes in the physical state of the analytes, enabling their identification and analysis .
Action Environment
The action, efficacy, and stability of sodium octyl sulfate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action can be affected by the presence and properties of aqueous environments . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy . .
属性
IUPAC Name |
sodium;octyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRKJMRGXGWHBM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036226 | |
| Record name | Sodium octyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White powder; [Alfa Aesar MSDS] | |
| Record name | Sulfuric acid, monooctyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium octyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium octyl sulfate | |
CAS RN |
142-31-4 | |
| Record name | Sodium octyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monooctyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium octyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium octyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM OCTYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RZL727210 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



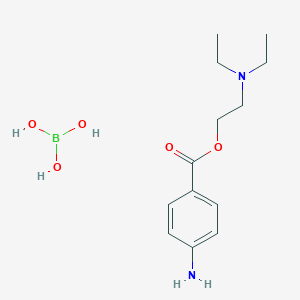
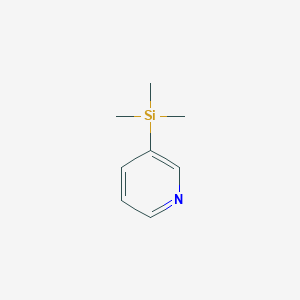
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)
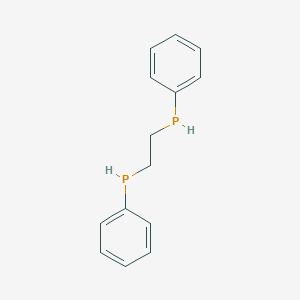

![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)
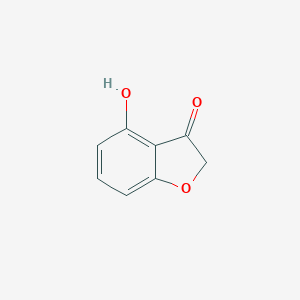

![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)

